4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H18FN5OS and its molecular weight is 395.46. The purity is usually 95%.
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Biological Activity
The compound 4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19FN2O3S
- Molecular Weight : 374.43 g/mol
- InChIKey : FDAHRHHHYHKHPL-VZCXRCSSSA-N
The thiazole and triazole moieties in the compound are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the ethoxy and fluoro groups may enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against various cancer cell lines. The compound showed IC50 values indicating effective inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | A549 | 1.61 |
2 | Jurkat | 1.98 |
3 | HeLa | <10 |
These findings suggest that the structural components of the compound contribute to its anticancer properties by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound's thiazole structure is associated with antimicrobial properties. Studies have reported:
- Inhibition of Bacterial Growth : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against lung cancer.
Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways. This interaction is crucial for its anticancer activity, as it disrupts survival signaling pathways in cancer cells.
Properties
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-3-27-15-8-5-13(6-9-15)17-11-28-20(23-17)18-19(22)26(25-24-18)14-7-4-12(2)16(21)10-14/h4-11H,3,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBYWZNCWYOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.